2-Methoxy-6-[2-(4-methoxyphenyl)ethyl]benzamide 2-Methoxy-6-[2-(4-methoxyphenyl)ethyl]benzamide
Brand Name: Vulcanchem
CAS No.: 118842-95-8
VCID: VC11726504
InChI: InChI=1S/C17H19NO3/c1-20-14-10-7-12(8-11-14)6-9-13-4-3-5-15(21-2)16(13)17(18)19/h3-5,7-8,10-11H,6,9H2,1-2H3,(H2,18,19)
SMILES: COC1=CC=C(C=C1)CCC2=C(C(=CC=C2)OC)C(=O)N
Molecular Formula: C17H19NO3
Molecular Weight: 285.34 g/mol

2-Methoxy-6-[2-(4-methoxyphenyl)ethyl]benzamide

CAS No.: 118842-95-8

Cat. No.: VC11726504

Molecular Formula: C17H19NO3

Molecular Weight: 285.34 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxy-6-[2-(4-methoxyphenyl)ethyl]benzamide - 118842-95-8

Specification

CAS No. 118842-95-8
Molecular Formula C17H19NO3
Molecular Weight 285.34 g/mol
IUPAC Name 2-methoxy-6-[2-(4-methoxyphenyl)ethyl]benzamide
Standard InChI InChI=1S/C17H19NO3/c1-20-14-10-7-12(8-11-14)6-9-13-4-3-5-15(21-2)16(13)17(18)19/h3-5,7-8,10-11H,6,9H2,1-2H3,(H2,18,19)
Standard InChI Key SWDACVLEYBKPBL-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CCC2=C(C(=CC=C2)OC)C(=O)N
Canonical SMILES COC1=CC=C(C=C1)CCC2=C(C(=CC=C2)OC)C(=O)N

Introduction

Structural Analysis and Molecular Characteristics

IUPAC Nomenclature and Molecular Framework

The IUPAC name 2-methoxy-6-[2-(4-methoxyphenyl)ethyl]benzamide delineates its structure: a benzamide core substituted with a methoxy group at position 2 and a 2-(4-methoxyphenyl)ethyl chain at position 6. The molecular framework consists of two aromatic rings (a benzamide and a 4-methoxyphenyl group) connected by an ethyl bridge.

Molecular Formula and Weight

The compound’s molecular formula C17H19NO3\text{C}_{17}\text{H}_{19}\text{NO}_{3} reflects 17 carbon atoms, 19 hydrogens, one nitrogen, and three oxygens. Its molecular weight of 285 Da aligns with calculated values from high-resolution mass spectrometry (HRMS) data for similar benzamide derivatives .

Table 1: Structural and Molecular Properties

PropertyValue
Molecular FormulaC17H19NO3\text{C}_{17}\text{H}_{19}\text{NO}_{3}
Molecular Weight285 Da
Heavy Atom Count21
Rotatable Bonds6
Hydrogen Bond Donors1 (amide -NH)
Hydrogen Bond Acceptors3 (amide C=O, two methoxy -O)
Polar Surface Area62 Ų

Synthesis and Characterization

Characterization Techniques

Key analytical methods for verifying the compound’s structure include:

  • Infrared Spectroscopy (IR): Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (methoxy C-O stretch) .

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1\text{H}-NMR: Signals at δ 6.5–7.5 ppm (aromatic protons), δ 3.8 ppm (methoxy groups), and δ 2.5–3.5 ppm (ethyl bridge protons) .

    • 13C^{13}\text{C}-NMR: Resonances at ~168 ppm (amide carbonyl), ~55 ppm (methoxy carbons), and aromatic carbons between 110–160 ppm .

  • Mass Spectrometry (MS): A molecular ion peak at m/z 285.1 ([M+H]⁺) with fragmentation patterns consistent with methoxy and benzamide groups .

Physicochemical Properties and Drug-Likeness

Lipophilicity and Solubility

The compound’s LogP value of 3.04 suggests moderate lipophilicity, favoring membrane permeability but potentially limiting aqueous solubility. The polar surface area (62 Ų) aligns with Rule of Five guidelines, indicating acceptable oral bioavailability.

Conformational Flexibility

With six rotatable bonds, the molecule exhibits significant flexibility, which may influence its binding to biological targets. The two aromatic rings and ethyl linker create a balance between rigidity and adaptability.

Table 2: Key Physicochemical Parameters

ParameterValue
LogP3.04
Topological Polar Surface Area62 Ų
Rotatable Bond Count6
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
SupplierPurity (%)Pack SizePrice (USD)
Manchester Organics90100 mg300
Alfa Chemistry951 gPOA
BOC Sciences951 gPOA

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